molecular formula C12H15BrOSe B14248893 Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- CAS No. 185815-35-4

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)-

Cat. No.: B14248893
CAS No.: 185815-35-4
M. Wt: 334.12 g/mol
InChI Key: XNIDEKHLXMEMNI-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- is an organic compound that features a bromophenyl group and a butylseleno group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- typically involves the reaction of 4-bromoacetophenone with butylselenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of selenoxide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- involves its interaction with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the bromophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-bromophenyl)-, oxime
  • Ethanone, 1-(4-bromophenyl)-, O-methyloxime

Uniqueness

Ethanone, 1-(4-bromophenyl)-2-(butylseleno)- is unique due to the presence of the butylseleno group, which imparts distinct chemical and biological properties compared to its analogs. The seleno group can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

185815-35-4

Molecular Formula

C12H15BrOSe

Molecular Weight

334.12 g/mol

IUPAC Name

1-(4-bromophenyl)-2-butylselanylethanone

InChI

InChI=1S/C12H15BrOSe/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

XNIDEKHLXMEMNI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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